methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate
Description
Methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate is a synthetic sulfonamide derivative characterized by a central benzoate ester core functionalized with a sulfonamide-linked (E)-styrene moiety. The compound features:
- Molecular backbone: A methyl benzoate group connected via an oxymethyl linker to an acetyl-sulfonamide substructure.
- Key substituents: A (E)-2-(4-methylphenyl)ethenyl group attached to the sulfonamide nitrogen, enhancing rigidity and π-conjugation.
- Functional groups: Sulfonamide (electron-withdrawing), ester (hydrolyzable), and aromatic systems.
Properties
IUPAC Name |
methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-15-3-5-16(6-4-15)11-12-28(24,25)21-13-19(22)27-14-17-7-9-18(10-8-17)20(23)26-2/h3-12,21H,13-14H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMZPVHOPPXXJB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C25H31N3O6S
- Molecular Weight : 565.734 g/mol
- CAS Number : 56187-04-3
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Emerging studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is believed to inhibit key enzymes involved in bacterial folate synthesis, while its anticancer effects may be mediated through the modulation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-({N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate ()
This compound shares a sulfonamide backbone but differs in critical structural and functional aspects:
Structural Differences :
Functional Implications :
- Sulfonamide Electronics : The (E)-ethenyl group in the target introduces conjugation and rigidity, possibly enhancing binding to hydrophobic pockets in biological targets. In contrast, the ethoxy group in ’s compound may increase steric bulk and alter electron distribution .
- Metabolic Stability : Methyl esters are generally hydrolyzed more slowly than ethyl esters by esterases, suggesting the target compound may exhibit longer half-life .
Key Research Findings and Implications
Sulfonamide vs. Sulfonate : Sulfonamides (target compound) are more stable and less reactive than sulfonate esters, making them preferable for drug development .
Substituent Effects :
- The (E)-ethenyl group in the target compound may improve target selectivity due to steric and electronic effects compared to ethoxy or methylphenyl substituents .
- Ethyl esters () may enhance membrane permeability but at the cost of faster metabolic clearance .
Synthetic Feasibility: The acetyl-oxymethyl linker in the target compound simplifies synthesis compared to glycyl-amino linkers (), reducing steps and improving yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
